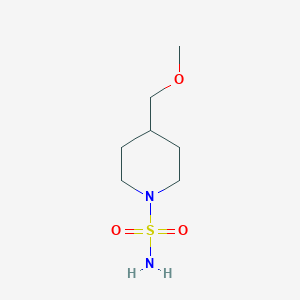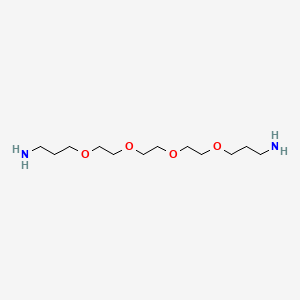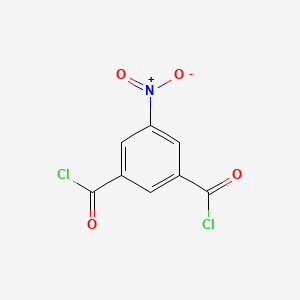
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
Übersicht
Beschreibung
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid is a unique chemical compound with the empirical formula C12H14O4 . It has a molecular weight of 222.24 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string for this compound is COc1ccc(cc1)C2(CC(O)C2)C(O)=O . This notation provides a way to represent the structure of the chemical compound using ASCII strings .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI key, which is a unique identifier for chemical substances, for this compound is LFTFNYUHJMESTD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid has been utilized in the synthesis of various pharmaceutical intermediates. For instance, a study described the synthesis of 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarboxylic Acid, highlighting its potential as a new pharmaceutical intermediate (Yu Ma, 2000).
Natural Occurrence and Isolation
Research has identified this compound in natural sources, such as in the study where a novel norlignan and a novel phenylpropanoid were isolated from Peperomia tetraphylla, indicating the compound's presence in natural ecosystems (Yunzhi Li et al., 2007).
Chemical Synthesis and Reactions
The compound has been a focus in chemical synthesis and reaction studies. An example is the synthesis and reaction study of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, indicating a broad interest in similar structures for chemical experimentation and development (E. V. Pimenova et al., 2003).
Structural Analysis
Studies have also been conducted on the structural analysis of related compounds, such as the X-ray diffraction methods used to determine the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, contributing to a better understanding of the compound's molecular structure (G. M. Reisner et al., 1983).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors, such as the study on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium (F. Bentiss et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-4-2-8(3-5-10)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFNYUHJMESTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191926 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1353636-86-8 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353636-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















